molecular formula C27H33F2N7O3S B1662901 Almitrine mesylate CAS No. 29608-49-9

Almitrine mesylate

Numéro de catalogue: B1662901
Numéro CAS: 29608-49-9
Poids moléculaire: 573.7 g/mol
Clé InChI: QLOOZWWKRKLKMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is primarily used in the treatment of chronic obstructive pulmonary disease. The compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it beneficial for patients with respiratory insufficiency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Almitrine mesylate is synthesized through a multi-step process involving the reaction of 2,4-diamino-6-chloro-s-triazine with bis(4-fluorophenyl)methylpiperazine. The intermediate product is then reacted with allylamine to form almitrine. Finally, almitrine is treated with methanesulfonic acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Respiratory Therapy

Mechanism of Action:
Almitrine functions by stimulating peripheral chemoreceptors located in the carotid bodies, leading to increased ventilation and improved arterial oxygen tension while reducing carbon dioxide levels . This unique mechanism distinguishes it from traditional central-acting stimulants.

Clinical Applications:

  • Chronic Obstructive Pulmonary Disease (COPD): Almitrine has shown efficacy in improving oxygenation in COPD patients by enhancing V/Q matching . Studies indicate that it can increase arterial oxygen tension during both rest and exercise.
  • Nocturnal Oxygen Desaturation: It has been proposed as a treatment for nocturnal hypoxemia, reducing the frequency and severity of desaturation episodes without impairing sleep quality .

COVID-19 Treatment

Research Studies:
Recent investigations have explored almitrine mesylate's potential to alleviate hypoxemia in COVID-19 patients. A clinical trial conducted by the University of Oxford aims to evaluate whether almitrine can improve oxygenation by redirecting blood flow from poorly ventilated lung regions to areas with better gas exchange . This could reduce reliance on invasive respiratory support methods such as ECMO.

Clinical Findings:
In a study involving patients with severe hypoxemia due to COVID-19, almitrine infusion resulted in significant improvements in the PaO2/FiO2 ratio, suggesting its effectiveness in enhancing oxygenation during acute respiratory distress . The results indicated that approximately 66% of patients responded positively to treatment.

Anti-Parasitic Potential

Emerging research has identified this compound as a promising candidate for treating Toxoplasma gondii infections. In experimental studies, it demonstrated significant anti-parasitic activity at low concentrations with minimal cytotoxicity . Administering almitrine orally at specific dosages led to a marked reduction in parasite burden in infected mice, highlighting its potential beyond respiratory applications.

Summary of Clinical Studies

Study FocusPatient PopulationKey Findings
COPD TreatmentPatients with COPDIncreased arterial oxygen tension; improved V/Q matching
COVID-19 HypoxemiaSevere COVID-19 patients66% improvement in PaO2/FiO2 ratio; reduced need for ECMO
Anti-Toxoplasma ActivityMice infected with T. gondiiSignificant reduction in parasite burden; low cytotoxicity

Mécanisme D'action

Almitrine mesylate acts as an agonist at the peripheral chemoreceptors located on the carotid bodies. By stimulating these chemoreceptors, the compound enhances respiration, leading to increased arterial oxygen tension and decreased arterial carbon dioxide tension. This mechanism is particularly beneficial for patients with chronic obstructive pulmonary disease, as it improves their overall respiratory function .

Comparaison Avec Des Composés Similaires

    Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.

    Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.

Uniqueness of Almitrine Mesylate: this compound is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, this compound has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .

Activité Biologique

Almitrine mesylate, also known as almitrine bismesylate, is a pharmacologically unique compound primarily recognized for its role as a respiratory stimulant. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and recent research findings.

Overview of this compound

This compound is an agonist of peripheral chemoreceptors located in the carotid bodies. It enhances respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, making it particularly useful for patients with chronic obstructive pulmonary disease (COPD) and other hypoxemic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 70% when administered orally .
  • Protein Binding : About 99%, which is consistent across various plasma concentrations .
  • Volume of Distribution : Approximately 15 L/kg, indicating extensive tissue distribution .
  • Metabolism : Primarily occurs in the liver, yielding metabolites that lack pharmacological activity .
  • Half-life : Ranges from 45 to 50 hours, allowing for sustained effects with less frequent dosing .

Almitrine acts by stimulating peripheral chemoreceptors, leading to increased ventilation. This mechanism differentiates it from traditional central-acting respiratory stimulants, providing advantages such as:

  • Oral activity
  • Prolonged duration of effect
  • Improved side effect profile, with minor gastrointestinal disturbances being the most common adverse effects .

Case Studies and Clinical Trials

  • Chronic Obstructive Lung Disease (COPD) :
    • A study involving patients with severe COPD showed that long-term administration of almitrine (100 mg/day) significantly improved arterial blood gases over 12 months, particularly increasing PaO2 levels .
    • In a cohort of patients experiencing acute respiratory distress syndrome (ARDS), almitrine infusion led to a median improvement in the PaO2/FiO2 ratio of 39% after treatment, demonstrating its potential in severe hypoxemia cases .
  • Leishmanicidal Activity :
    • Recent research has explored almitrine's efficacy against Leishmania species. It was shown to induce significant alterations in mitochondrial membrane potential and promote early apoptosis in Leishmania amazonensis, suggesting potential use as an anti-parasitic agent .

Therapeutic Applications

This compound is primarily indicated for:

  • Management of Hypoxemia : Particularly in COPD patients where it enhances oxygenation without significantly affecting sleep quality .
  • Potential Use in ARDS : Demonstrated efficacy in improving oxygenation parameters in severe ARDS patients when used alongside conventional therapies .
  • Investigational Use Against Leishmaniasis : Emerging studies indicate its role as a leishmanicidal agent, warranting further investigation into its broader therapeutic applications .

Summary Table of Key Findings

ParameterValue/Observation
Bioavailability~70%
Protein Binding~99%
Volume of Distribution~15 L/kg
Half-life45-50 hours
Common Side EffectsHeadache, gastrointestinal disturbances
Efficacy in COPDSignificant improvement in PaO2
Efficacy in ARDSMedian improvement of 39% in PaO2/FiO2
Leishmanicidal ActivityInduces apoptosis in Leishmania

Propriétés

Numéro CAS

29608-49-9

Formule moléculaire

C27H33F2N7O3S

Poids moléculaire

573.7 g/mol

Nom IUPAC

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid

InChI

InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4)

Clé InChI

QLOOZWWKRKLKMX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

SMILES canonique

CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Apparence

Solid powder

Key on ui other cas no.

29608-49-9

Numéros CAS associés

27469-53-0 (Parent)
75-75-2 (Parent)

Synonymes

Almitrine
Almitrine Bis(methanesulfonate)
Almitrine Bismesylate
Almitrine Dimesylate
Almitrine Monomesylate
Monomesylate, Almitrine
Vectarion

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almitrine mesylate
Reactant of Route 2
Reactant of Route 2
Almitrine mesylate
Reactant of Route 3
Reactant of Route 3
Almitrine mesylate
Reactant of Route 4
Reactant of Route 4
Almitrine mesylate
Reactant of Route 5
Reactant of Route 5
Almitrine mesylate
Reactant of Route 6
Reactant of Route 6
Almitrine mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.